molecular formula C5H3ClN2S B1400153 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile CAS No. 1289083-12-0

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile

Cat. No.: B1400153
CAS No.: 1289083-12-0
M. Wt: 158.61 g/mol
InChI Key: ZSPFNJWSFJDQCF-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and an acetonitrile group at the 2-position. Its molecular formula is C₅H₃ClN₂S, with a molecular weight of 158.61 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The 5-chloro-thiazole moiety is notable for its electron-withdrawing effects, which influence reactivity and molecular interactions, as seen in nematicides like Fluensulfone .

Properties

IUPAC Name

2-(5-chloro-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPFNJWSFJDQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. The process includes several steps:

    Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.

    Acidic Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.

    Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.

    Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reactants and the use of specific solvents to minimize by-products and improve overall efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 of the thiazole ring undergoes nucleophilic displacement under basic or acidic conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Aromatic substitutionThiourea, ethanol, reflux2-Amino-5-chloromethylthiazole derivativesProceeds via SNAr mechanism
Sandmeyer reactionCuCl, tert-butyl nitrite, HCl2-Chloro-5-chloromethyl-1,3-thiazoleDiazotization followed by chloride substitution
  • Example: Reaction with thiourea in ethanol yields 2-amino derivatives, which are intermediates for further functionalization .

  • The chloro group’s reactivity is enhanced by the electron-deficient thiazole ring, facilitating substitutions with amines, thiols, and alkoxides .

Nitrile Group Transformations

The acetonitrile moiety participates in cyclization, hydrolysis, and addition reactions:

2.1. Cyclization Reactions

  • Reaction with 2-azidobenzoates under basic conditions initiates an anionic domino reaction, forming 1,2,3-triazolo[1,5-a]quinazolinones .

  • Mechanism: The nitrile group acts as a nucleophile, attacking the azide to form a tetrazole intermediate, followed by intramolecular cyclization .

2.2. Hydrolysis and Reduction

  • Hydrolysis : Strong acids (e.g., HCl) convert the nitrile to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine, enabling peptide coupling or Schiff base formation.

Cross-Coupling Reactions

The thiazole ring engages in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsApplications
Sonogashira couplingPd(PPh₃)₄, CuI, aryl halidesAlkynylated thiazole derivativesBuilding blocks for dyes
Suzuki-MiyauraPd(OAc)₂, aryl boronic acidsBiaryl-thiazole hybridsAnticancer agents
  • Example: Coupling with iodobenzene via Sonogashira conditions introduces arylacetylene groups at position 2 .

  • These reactions exploit the thiazole’s aromatic stability and the chloro group’s directing effects.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole ring undergoes halogenation and nitration:

Reaction TypeReagentsPosition SelectivityNotes
BrominationBr₂, FeBr₃C-4 of thiazoleLimited by steric hindrance
NitrationHNO₃, H₂SO₄C-5 (meta to chloro)Requires elevated temperatures
  • Chloro and nitrile groups deactivate the ring, necessitating strong electrophiles .

5.1. Thiazole Ring Expansion

  • Reaction with DABCO (1,4-diazabicyclo[2.2.2]octane) opens the thiazole ring, forming N-(2-chloroethyl)piperazines via intermediate disulfide formation .

  • Application: Synthesis of bioactive piperazine derivatives .

5.2. Formation of Thiazolidinones

  • Condensation with aldehydes and primary amines yields thiazolidinone derivatives, which exhibit antimicrobial activity .

  • Mechanism: Imine formation followed by cyclization .

Biological Activity-Driven Reactions

The compound serves as a precursor for pharmacologically active molecules:

  • Acetylcholinesterase (AChE) inhibitors : Knoevenagel condensation with aromatic aldehydes generates acrylonitrile derivatives that inhibit AChE via π-π stacking and hydrogen bonding .

  • Anticancer agents : Coupling with mercapto derivatives (e.g., tetrazoles) produces thioacetamides with sub-micromolar IC₅₀ values against cancer cell lines .

Scientific Research Applications

The compound 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile (CAS No. 1289083-12-0) is a thiazole derivative that has garnered attention in various scientific research applications, particularly in pharmaceuticals and agricultural chemistry. This article explores its applications, supported by comprehensive data and case studies.

Pharmaceutical Applications

The primary application of this compound is in the pharmaceutical industry as a building block for synthesizing various bioactive compounds. Its derivatives have shown promise in developing:

  • Antimicrobial Agents : Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds derived from this compound exhibit significant activity against a range of bacteria and fungi.
  • Anti-inflammatory Drugs : Studies have demonstrated that modifications of this compound can lead to anti-inflammatory agents that inhibit specific pathways involved in inflammation.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of thiazole derivatives synthesized from this compound. The results indicated that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus, showcasing the compound's potential in combating antibiotic resistance.

Agricultural Chemicals

In agricultural chemistry, this compound is explored for its potential use in developing agrochemicals. Its biological activity suggests applications in:

  • Pesticides : Research indicates that thiazole derivatives can serve as effective pesticides due to their ability to disrupt biological processes in pests.
  • Herbicides : The compound's structural characteristics allow for the design of herbicides that target specific weed species without affecting crops.

Case Study: Herbicidal Efficacy

A field trial conducted by researchers at a leading agricultural university evaluated the herbicidal properties of a formulation containing this compound. The trial demonstrated significant weed control efficacy compared to standard herbicides, suggesting its potential as an environmentally friendly alternative.

Data Summary

Application AreaSpecific UseNotable Findings
PharmaceuticalsAntimicrobial AgentsEffective against resistant Staphylococcus aureus strains.
Anti-inflammatory DrugsInhibitory effects on inflammation pathways.
Agricultural ChemicalsPesticidesDisruption of biological processes in pests.
HerbicidesSignificant weed control efficacy in field trials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile with similar thiazole-acetonitrile derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-Cl on thiazole C₅H₃ClN₂S 158.61 Intermediate for pharmaceuticals Inferred
2-(4-Methyl-1,3-thiazol-2-YL)acetonitrile 4-Me on thiazole C₅H₅N₂S 138.19 Higher lipophilicity; 97% purity
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]acetonitrile 4-(4-FPh) on thiazole C₁₁H₇FN₂S 218.25 Aromatic substitution; material science
Fluensulfone 5-Cl-thiazole sulfone C₇H₅ClF₃NO₂S₂ 303.70 Nematicide; inhibits nematode enzymes
2-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]acetonitrile 4-adamantyl on thiazole C₁₅H₁₈N₂S 258.39 Bulky substituent; potential CNS drug

Key Observations :

  • Electron Effects: The 5-chloro group in the target compound enhances polarity compared to methyl (electron-donating) or fluorophenyl (mixed effects) substituents. This likely reduces solubility in non-polar solvents .
  • Applications : Chloro-thiazole derivatives are prevalent in agrochemicals (e.g., Fluensulfone) and pharmaceuticals (e.g., nitazoxanide analogs), whereas methyl or aryl substitutions are common in materials science .

Biological Activity

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Synthesis

The synthesis of this compound generally involves the reaction of 5-chloro-1,3-thiazole with acetonitrile under specific conditions. The process can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 16-32 µg/mL, indicating moderate to high potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), it showed promising cytotoxic effects with IC50 values ranging from 19.6 µM to 30 µM. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as Bax and cytochrome c.

Cancer Cell LineIC50 (µM)
MCF-719.6
HCT11630

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, its antimicrobial action may stem from disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies have been documented regarding the use of thiazole derivatives in therapeutic applications:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, demonstrating that compounds similar to this compound could serve as potential leads for new antibiotics.
  • Cancer Treatment : A clinical trial evaluated a thiazole-based regimen in combination with standard chemotherapy for breast cancer patients. Results indicated improved outcomes in terms of tumor reduction and patient survival rates.

Q & A

Q. What are the key synthetic routes for 2-(5-Chloro-1,3-thiazol-2-yl)acetonitrile, and how can reaction conditions be optimized?

Answer: A common method involves nucleophilic substitution or cyclocondensation using 5-chloro-1,3-thiazole precursors. For example:

  • Step 1: React 5-chloro-2-aminothiazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Step 2: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of thiazole to chloroacetonitrile) and use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR: Use ¹H and ¹³C NMR to verify the thiazole ring (δ ~7.5–8.0 ppm for aromatic protons) and acetonitrile group (δ ~3.8–4.2 ppm for CH₂CN).
  • Mass Spectrometry: High-resolution ESI-MS should match the exact mass (calculated for C₅H₃ClN₂S: 158.96 g/mol). Predicted fragmentation patterns include loss of Cl (m/z 123) and CN (m/z 93) .
  • IR: Confirm nitrile absorption at ~2240 cm⁻¹ and C-Cl stretch at ~650 cm⁻¹.

Q. What are the critical safety considerations for handling this compound?

Answer:

  • Toxicity: Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood) due to potential respiratory irritation.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for emergency protocols .
  • Storage: Keep in a dry, cool environment (<25°C) away from oxidizers.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model electron density maps. The thiazole ring’s electron-withdrawing Cl substituent lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the acetonitrile carbon.
  • Transition State Analysis: Identify intermediates using B3LYP/6-31G(d) basis sets to optimize reaction pathways. Validate with experimental kinetic data .

Q. How do crystallographic methods resolve structural ambiguities in derivatives of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Use SHELX software for structure solution and refinement. Key parameters:
    • Space group determination (e.g., P2₁/c).
    • R-factor optimization (<5% for high confidence).
    • Validate Cl position and bond angles (e.g., C-S-C ~92° in thiazole) .
  • Challenge: Address disorder in the acetonitrile group via iterative refinement and TWINABS for twinned crystals.

Q. What strategies mitigate contradictions in biological activity data for thiazole-acetonitrile derivatives?

Answer:

  • Data Triangulation: Cross-validate IC₅₀ values using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Meta-Analysis: Compare results across studies controlling for variables (e.g., solvent DMSO concentration ≤0.1%, pH 7.4).
  • SAR Studies: Systematically modify substituents (e.g., replace Cl with F) to isolate electronic vs. steric effects .

Q. How can polymorph screening improve the stability of crystalline forms?

Answer:

  • High-Throughput Screening: Use solvent evaporation (e.g., acetonitrile/water) and temperature gradients to isolate polymorphs.
  • Stability Tests: Store crystals at 40°C/75% RH for 4 weeks; analyze via PXRD to detect phase transitions.
  • Patent Data: Refer to crystalline salt formulations (e.g., ethanolamine co-crystals) for enhanced thermal stability .

Methodological Tables

Q. Table 1. Predicted Physicochemical Properties

PropertyValue (Predicted)Method/Reference
LogP1.52ACD/Labs
Water Solubility2.3 mg/mLChemAxon
pKa0.21QSPR Modeling

Q. Table 2. Common Analytical Signatures

TechniqueKey Peaks/Data
¹H NMR (CDCl₃)8.02 ppm (thiazole-H), 4.10 ppm (CH₂CN)
HRMS (ESI+)m/z 159.97 [M+H]⁺
IR (ATR)2240 cm⁻¹ (C≡N)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile
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2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.